molecular formula C19H20N4O3S2 B2924195 N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1797966-89-2

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2924195
CAS RN: 1797966-89-2
M. Wt: 416.51
InChI Key: URZOZPQCAXHCBZ-UHFFFAOYSA-N
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Description

“N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound. It contains several functional groups including a pyridine ring, a piperidine ring, a benzothiazole ring, and a carboxamide group. These functional groups suggest that this compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperidine and pyridine rings may contribute to the compound’s polarity, while the benzothiazole ring could contribute to its aromaticity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of multiple rings could increase its boiling point and melting point .

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

One study detailed the molecular interaction of a similar compound, emphasizing its potent and selective antagonist activity for the CB1 cannabinoid receptor. The research utilized AM1 molecular orbital method for conformational analysis, developing unified pharmacophore models for CB1 receptor ligands. This study contributes to understanding the steric binding interactions and the development of 3D-quantitative structure-activity relationship (QSAR) models for cannabinoid receptor antagonists (Shim et al., 2002).

Antimicrobial Activity

Another significant application of derivatives of the mentioned compound includes their potential as antimicrobial agents. A series of thiazole-aminopiperidine hybrid analogues were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, showing promising results in inhibiting the GyrB ATPase and DNA gyrase, crucial for bacterial DNA replication (Jeankumar et al., 2013).

Heterocyclic Compound Synthesis

Research into the synthesis of new pyridine derivatives using a compound structurally related to N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide demonstrated its utility in creating a diverse array of heterocyclic compounds. These compounds were screened for their antibacterial and antifungal activities, highlighting the versatility of this chemical structure in the synthesis of biologically active molecules (Patel & Agravat, 2007).

Antipsychotic Potential

The compound's derivatives were also investigated for their potential antipsychotic properties. Studies focused on heterocyclic analogues, exploring their binding to dopamine and serotonin receptors, which are critical targets for antipsychotic drugs. This research contributes to the discovery of new therapeutic agents with potential use in the treatment of psychiatric disorders (Norman et al., 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c24-19(15-3-4-17-18(10-15)27-13-22-17)21-11-14-5-8-23(9-6-14)28(25,26)16-2-1-7-20-12-16/h1-4,7,10,12-14H,5-6,8-9,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZOZPQCAXHCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)N=CS3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide

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